4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with two distinct aryl sulfonamide groups: a 4-fluorobenzenesulfonamide moiety and a 4-methoxybenzenesulfonyl group. The tetrahydroquinoline core provides a rigid, nitrogen-containing heterocyclic structure, while the sulfonamide groups introduce electronegative and hydrogen-bonding capabilities. Such structural attributes are common in bioactive molecules, particularly enzyme inhibitors targeting kinases or carbonic anhydrases . The fluorine atom enhances metabolic stability and influences electronic properties, whereas the methoxy group contributes to solubility and steric interactions.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-21(12-8-19)32(28,29)25-14-2-3-16-15-18(6-13-22(16)25)24-31(26,27)20-9-4-17(23)5-10-20/h4-13,15,24H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHCASIXHDMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the sulfonamide group present in its structure. Sulfonamides are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle.
Mode of Action
The compound’s mode of action is likely due to the sulfonamide group’s ability to inhibit and replace p-aminobenzoic acid in the enzyme dihydropteroate synthetase. This enzyme is crucial for the production of folate, and its inhibition eventually disrupts the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division.
Biochemical Pathways
The affected biochemical pathway is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the formation of dihydrofolate and tetrahydrofolate. These molecules are essential for the synthesis of nucleic acids and the growth and division of cells, particularly in bacteria.
Pharmacokinetics
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division. By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids necessary for bacterial replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing key structural and physicochemical differences:
Structural and Functional Analysis
Core Heterocycles: The tetrahydroquinoline core in the target compound offers a six-membered nitrogen-containing ring, promoting planar interactions with biological targets.
Substituent Effects: Fluorine: Present in the target compound and derivatives, fluorine increases electronegativity and metabolic stability. Dual fluorination in enhances steric and electronic effects. Methoxy Groups: The 4-methoxybenzenesulfonyl group in the target compound improves solubility compared to non-polar substituents (e.g., isopropyl in ) .
Bioactivity Considerations: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase). The tetrahydroquinoline core may target kinases, while pyrazolo-pyrimidine derivatives () are prevalent in anticancer research .
Synthetic Complexity: The target compound likely requires multi-step synthesis involving sulfonylation of the tetrahydroquinoline amine. highlights the use of palladium catalysts for Suzuki couplings, a common strategy in aryl sulfonamide synthesis .
Research Implications
The structural diversity of sulfonamide derivatives underscores the importance of core and substituent selection in drug design. The target compound’s tetrahydroquinoline scaffold and dual sulfonamide groups position it as a candidate for selective enzyme inhibition, while fluorination and methoxy substitution balance stability and solubility. Further studies should explore its pharmacokinetics and target affinity relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
